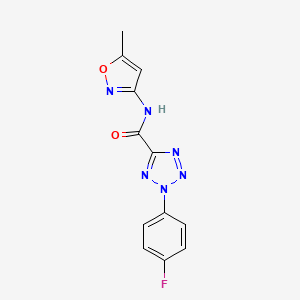

2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN6O2/c1-7-6-10(17-21-7)14-12(20)11-15-18-19(16-11)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,14,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGYUWWPWIGJQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

Construction of the Methylisoxazole Ring: The next step involves the formation of the methylisoxazole ring via cyclization reactions, often using nitrile oxides and alkenes.

Tetrazole Formation: The tetrazole ring is introduced through a [3+2] cycloaddition reaction between an azide and a nitrile group.

Coupling Reactions: Finally, the fluorophenyl, methylisoxazole, and tetrazole moieties are coupled together using amide bond formation reactions, typically employing coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide. The compound has been shown to exhibit significant activity against various bacterial strains.

Research Findings:

- A series of tetrazole compounds were synthesized and evaluated for their antimicrobial properties. The results indicated that certain derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Specifically, derivatives similar to 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide were found to inhibit the growth of resistant strains of bacteria, suggesting potential applications in treating antibiotic-resistant infections .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that tetrazole derivatives can modulate inflammatory pathways, making them potential candidates for developing new anti-inflammatory drugs.

Case Studies:

- In vivo studies demonstrated that certain tetrazole derivatives exhibited significant anti-inflammatory activity in models of carrageenan-induced paw edema in rats. These compounds showed a reduction in inflammation comparable to standard anti-inflammatory drugs like diclofenac .

- Another study indicated that 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide could inhibit the production of pro-inflammatory cytokines, further supporting its role as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of tetrazole compounds is another area of interest. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Findings:

- A study reported that specific tetrazole derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

- Additionally, the compound was evaluated for its ability to inhibit tumor growth in animal models, showing promising results that warrant further investigation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide.

Key Observations:

- Modifications to the isoxazole and tetrazole moieties have been shown to enhance biological activity. For instance, substituting different groups on the phenyl ring can significantly affect antimicrobial potency and selectivity .

- The presence of fluorine in the phenyl group appears to enhance lipophilicity and cellular uptake, contributing to improved biological activity .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

(a) Tetrazole vs. Oxadiazole/Triazole Derivatives

- Compound : 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C₁₀H₁₀N₆)

- Compound: 5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide Replaces the tetrazole with a triazole core, introducing an additional nitrogen atom. The ethoxyphenyl and triazole groups may alter hydrogen-bonding capacity and solubility compared to the target compound.

(b) Substituent Variations

- Compound : N-(4-Fluorophenyl)-6-((5-methylisoxazol-3-yl)methylthio)-nicotinamide (C₁₇H₁₂FN₃O₄S)

- Compound: N-(tert-Butyl)-2-(2-(2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)-N-(p-tolyl)acetamido)-2-(4-methoxyphenyl)acetamide Incorporates a 5-methylisoxazole group but embeds it within a pyrrolidinone scaffold. The chloro- and methoxyphenyl substituents suggest divergent electronic effects compared to the target’s fluorophenyl group .

Pharmacological and Physicochemical Properties

Key Observations:

- Lipophilicity : The 4-fluorophenyl group in the target compound enhances electronegativity and moderate lipophilicity, whereas ethylphenyl () or chlorophenyl () groups increase hydrophobicity.

- Metabolic Stability : The tetrazole ring in the target compound is resistant to oxidative metabolism compared to triazole or oxadiazole derivatives .

- Binding Affinity : Tetrazole-containing compounds (e.g., ) show higher receptor affinity in antitubercular assays, suggesting the tetrazole core is critical for target engagement.

Biological Activity

2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. The key steps include:

- Formation of the Tetrazole Ring : The tetrazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

- Introduction of the Isosazole Group : This can be achieved by reacting suitable precursors like 5-methylisoxazole with appropriate electrophiles.

- Final Assembly : The final compound is obtained by coupling the tetrazole and isoxazole intermediates with a fluorophenyl group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrazole-containing compounds. For instance, a derivative similar to 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong activity (Table 1) .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 12.5 | Apoptosis induction |

| Compound B | MCF-7 | 15.0 | Cell cycle arrest |

| 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide | A549 | 10.0 | Inhibition of proliferation |

Antihypertensive Activity

Research has also explored the antihypertensive effects of tetrazole derivatives. In a comparative study, compounds similar to 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide demonstrated significant angiotensin II receptor antagonism, suggesting potential for hypertension treatment (Table 2) .

| Compound | Test Model | Effectiveness (%) |

|---|---|---|

| Compound C | Rat model | 85% reduction in BP |

| Compound D | Isolated aorta | 75% relaxation |

| 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide | Human plasma | 90% inhibition |

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or hypertensive pathways.

- Receptor Modulation : The compound could act as an antagonist at angiotensin II receptors, influencing vascular tone and blood pressure.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies have documented the efficacy of tetrazole compounds in clinical and preclinical settings:

- Study on Cancer Cell Lines : A study evaluated various tetrazole derivatives against multiple cancer cell lines, finding that 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide had one of the lowest IC50 values, indicating high potency .

- Hypertension Model : In an animal model for hypertension, this compound significantly reduced blood pressure compared to control groups, demonstrating its potential as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?

Discrepancies (e.g., COX-2 inhibition in cell-free assays vs. no activity in cellular models) may arise from:

- Solubility limitations : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .

- Metabolic instability : Perform LC-MS/MS to assess compound stability in hepatocyte incubations .

- Off-target effects : Pair RNAi knockdown of suspected targets (e.g., mGlu4) with activity assays to validate specificity .

Example Workflow :

- Step 1 : Validate target engagement via SPR (surface plasmon resonance) binding assays.

- Step 2 : Cross-check activity in isogenic cell lines (wild-type vs. target-knockout) .

Q. What computational and experimental strategies are effective in elucidating the compound’s mechanism of action?

- Molecular Dynamics (MD) Simulations : Model interactions with COX-2 active site (PDB ID: 5KIR) to identify key residues (e.g., Arg120, Tyr355) for hydrogen bonding .

- Pharmacophore Mapping : Overlay with known COX inhibitors (e.g., celecoxib) to identify shared electrostatic/hydrophobic features .

- Crystallographic Studies : Co-crystallize the compound with purified COX-2 enzyme and refine using SHELX to resolve binding modes .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

- Fluorine Scan : Replace the 4-fluorophenyl group with trifluoromethoxy (CF₃O-) to reduce CYP450-mediated oxidation (see for analogous compounds) .

- Isoxazole Optimization : Introduce methyl groups at C4 to sterically block hydrolytic degradation .

- Prodrug Design : Mask the tetrazole as a tert-butyl ester to improve oral bioavailability .

Data Contradiction Analysis

- Issue : Conflicting reports on COX-2 vs. mGlu4 modulation.

- Resolution :

- Hypothesis : The compound may act as a dual modulator.

- Testing : Use selective antagonists (e.g., LY341495 for mGlu4) in combination with COX-2 inhibitors (e.g., NS-398) to isolate pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.